3-(1-benzyl-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl)-N,N-dimethylpropan-1-amine
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Overview
Description
3-(1-benzyl-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl)-N,N-dimethylpropan-1-amine is a complex organic compound that belongs to the class of triazino-benzimidazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a triazino-benzimidazole core with a benzyl group and a dimethylpropan-1-amine side chain, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-benzyl-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl)-N,N-dimethylpropan-1-amine typically involves the cyclization of 2-benzimidazolylguanidine with various reactants. One common method includes the reaction of 2-benzimidazolylguanidine with formaldehyde in dioxane, leading to the formation of the triazino-benzimidazole core . The benzyl group can be introduced through a nucleophilic substitution reaction, while the dimethylpropan-1-amine side chain can be attached via reductive amination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(1-benzyl-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl)-N,N-dimethylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-(1-benzyl-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl)-N,N-dimethylpropan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly dihydrofolate reductase.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of dihydrofolate reductase, an enzyme involved in the synthesis of tetrahydrofolate. By inhibiting this enzyme, the compound disrupts the production of nucleotides necessary for DNA synthesis, leading to the inhibition of cell growth and proliferation . This mechanism is particularly relevant in the treatment of rapidly dividing cells, such as cancer cells and certain pathogens.
Comparison with Similar Compounds
Similar Compounds
4,4-dimethyl-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine: Known for its potent dihydrofolate reductase inhibition.
4,4,7,8-tetramethyl-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine: Also inhibits dihydrofolate reductase but with different substituents.
Uniqueness
3-(1-benzyl-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl)-N,N-dimethylpropan-1-amine is unique due to its specific structural features, including the benzyl group and the dimethylpropan-1-amine side chain. These modifications can enhance its biological activity and selectivity compared to other similar compounds.
Properties
Molecular Formula |
C21H27N5 |
---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
3-(1-benzyl-2,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-3-yl)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C21H27N5/c1-23(2)13-8-14-24-16-25(15-18-9-4-3-5-10-18)21-22-19-11-6-7-12-20(19)26(21)17-24/h3-7,9-12H,8,13-17H2,1-2H3 |
InChI Key |
AEFXQYYNHYGJGX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1CN(C2=NC3=CC=CC=C3N2C1)CC4=CC=CC=C4 |
Origin of Product |
United States |
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